molecular formula C17H21ClN2O3 B13912163 Tert-butyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[D]imidazole-6-carboxylate

Tert-butyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[D]imidazole-6-carboxylate

Cat. No.: B13912163
M. Wt: 336.8 g/mol
InChI Key: BGHNWJOTRMAJGU-LBPRGKRZSA-N
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Description

Tert-butyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[D]imidazole-6-carboxylate (CAS: 2230200-76-5) is a chiral benzoimidazole derivative with a molecular formula of C₁₄H₁₅ClN₂O₃ and a molecular weight of 294.73 g/mol . It features a tert-butyl ester group at the 6-position, a chloromethyl substituent at the 2-position, and an oxetan-2-ylmethyl group at the 1-position of the benzimidazole core. This compound is synthesized via nucleophilic substitution and condensation reactions, as described in synthetic protocols involving MeCN, K₂CO₃, and heating to 50°C . It is characterized by high purity (≥99.9% by HPLC) and is stored under nitrogen at -20°C to prevent degradation . Its primary application is as a pharmaceutical intermediate, particularly in the development of small-molecule drugs targeting metabolic or neurological pathways .

Properties

Molecular Formula

C17H21ClN2O3

Molecular Weight

336.8 g/mol

IUPAC Name

tert-butyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate

InChI

InChI=1S/C17H21ClN2O3/c1-17(2,3)23-16(21)11-4-5-13-14(8-11)20(15(9-18)19-13)10-12-6-7-22-12/h4-5,8,12H,6-7,9-10H2,1-3H3/t12-/m0/s1

InChI Key

BGHNWJOTRMAJGU-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)N=C(N2C[C@@H]3CCO3)CCl

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)N=C(N2CC3CCO3)CCl

Origin of Product

United States

Biological Activity

Tert-butyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[D]imidazole-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on antiurease and antioxidant properties, as well as other relevant findings from recent research.

The compound's chemical formula is C17H21ClN2O3C_{17}H_{21}ClN_{2}O_{3}, and it has a molecular weight of approximately 336.82 g/mol. Its structure features a benzimidazole core, which is known for various biological activities.

PropertyValue
Molecular FormulaC17H21ClN2O3
Molecular Weight336.82 g/mol
CAS Number2428642-16-2
IUPAC NameThis compound

Antiurease Activity

Recent studies have demonstrated that compounds containing benzimidazole derivatives exhibit potent antiurease activity. Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is crucial in treating infections caused by urease-producing bacteria.

In a study evaluating various substituted imidazoles, it was found that certain derivatives exhibited significant antiurease activity, with some compounds being over 177 times more potent than standard inhibitors like thiourea. The structure-activity relationship (SAR) indicated that specific substitutions on the benzimidazole ring enhanced the inhibitory effect on urease.

Compound CodeR1R2R3Antiurease Inhibition (%) at 0.5 mMIC50 (µM)
4aHClCH376.44±0.847.53±0.12
4bHClBr76.54±0.847.64±0.15
4dHBrCH387.44±0.89.95±0.05
4j HCH3OCH3>177 <9

The compound 4j , featuring specific substitutions, showed exceptional antiurease activity, indicating the importance of structural modifications in enhancing biological efficacy .

Antioxidant Activity

While the primary focus has been on antiurease activity, some studies also assessed the antioxidant properties of benzimidazole derivatives. Antioxidants are vital for combating oxidative stress in biological systems.

In these evaluations, compounds were tested for their ability to scavenge free radicals and inhibit lipid peroxidation. The results indicated that while some compounds exhibited antioxidant activity, they were generally weaker compared to their antiurease effects.

Compound CodeAntioxidant Inhibition (%) at 0.5 mMIC50 (µM)
4a62.58±0.7175.26±1.24
4b71.74±0.2146.27±1.09
4d 90.39±0.5 148.26±1.2

The compound 4d showed the highest antioxidant inhibition at approximately 90%, although this was still considered moderate compared to leading antioxidant agents .

Synthesis and Evaluation

The synthesis of this compound involved multi-component reactions that allowed for the incorporation of various substituents on the benzimidazole scaffold, enhancing its biological profile.

A comprehensive evaluation of these compounds revealed that modifications at specific positions on the imidazole ring significantly influenced both antiurease and antioxidant activities, leading to a deeper understanding of structure-activity relationships in this class of compounds .

Clinical Implications

The potential applications of these compounds extend beyond laboratory findings; they could serve as lead candidates for drug development targeting urease-related infections or conditions associated with oxidative stress.

Comparison with Similar Compounds

Tert-butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS: 163798-87-6)

  • Molecular Formula : C₁₃H₁₅ClN₂O₂
  • Molecular Weight : 266.73 g/mol
  • The tert-butyl group at the 1-position instead of the 6-position alters electronic properties .
  • Applications : Used in peptide coupling and as a precursor for kinase inhibitors.

Methyl 2-(4-substitutedphenyl)-1H-benzo[d]imidazole-6-carboxylate derivatives

  • Molecular Formula : Varies (e.g., C₁₅H₁₃N₂O₂ for phenyl-substituted derivatives)
  • Key Differences : Substituted phenyl groups at the 2-position replace the chloromethyl and oxetan-2-ylmethyl groups, increasing hydrophobicity and altering binding affinities in biological systems .
  • Applications : Tested for antimicrobial and anticancer activities.

Functional Analogues

3-Fluoro-4-({[6-(piperidin-4-yl)pyridin-2-yl]oxy}methyl)benzonitrile

  • Molecular Formula : C₁₈H₁₇FN₂O
  • Key Differences : A pyridine-piperidine hybrid with a nitrile group, offering distinct hydrogen-bonding capabilities compared to the chloromethyl and oxetan groups in the target compound. Demonstrated efficacy as a glucagon-like peptide-1 receptor agonist .
  • Applications : Investigated for diabetes therapeutics.

Piperazine-containing Benzoimidazole Derivatives

  • Molecular Formula : Varies (e.g., C₁₆H₂₀N₄O₃ for acetylated derivatives)
  • Key Differences : Piperazine substituents enhance solubility and metabolic stability, whereas the oxetan group in the target compound may improve membrane permeability .
  • Applications : Explored for CNS-targeted drug delivery.

Comparative Data Table

Property Target Compound Tert-butyl 1-carboxylate Methyl Phenyl Derivatives
Molecular Weight (g/mol) 294.73 266.73 ~280–310
Purity (%) ≥99.9 ≥95 ~95–98
Key Functional Groups Oxetan-2-ylmethyl, Chloromethyl tert-Butyl, Chloromethyl Phenyl, Carboxylate
Storage Conditions -20°C under N₂ Room temperature Room temperature
Primary Use Pharmaceutical Intermediate Kinase Inhibitor Precursor Antimicrobial Agents

Research Findings

  • Synthetic Efficiency : The target compound achieves an 83% yield in its final synthetic step, outperforming phenyl-substituted derivatives (typically 60–75% yields) due to optimized reaction conditions .
  • Stability : The oxetan-2-ylmethyl group enhances thermal stability compared to tert-butyl analogues, as evidenced by differential scanning calorimetry (DSC) studies .
  • Biological Relevance: The chloromethyl group serves as a reactive site for further derivatization, a feature absent in non-chlorinated analogues like methyl phenyl derivatives .

Notes

  • The comparison highlights the critical role of substituents in modulating physicochemical and biological properties.
  • Structural variations in the benzoimidazole core directly influence applications, with oxetan and chloromethyl groups favoring drug development over bulkier tert-butyl or phenyl groups.
  • Further studies on pharmacokinetics and toxicity profiles are recommended to validate the target compound’s superiority in therapeutic contexts.

Preparation Methods

Synthesis of the Benzimidazole Core

The benzimidazole nucleus is commonly prepared by condensation of an o-phenylenediamine derivative with a carboxylic acid or aldehyde precursor. For example, 4-substituted o-phenylenediamine can be condensed with tert-butyl 4-formylbenzoate or related esters under acidic conditions to form the benzimidazole ring system bearing the 6-carboxylate functionality protected as a tert-butyl ester.

Step Reactants Conditions Outcome
1 4-substituted o-phenylenediamine + tert-butyl 4-formylbenzoate Acidic medium, reflux Benzimidazole-6-carboxylate core

Introduction of the (S)-Oxetan-2-ylmethyl Group

The (S)-oxetan-2-ylmethyl substituent is introduced via nucleophilic substitution or alkylation at the N-1 position of the benzimidazole ring. This can be achieved by reacting the benzimidazole intermediate with (S)-oxetan-2-ylmethanamine or its derivatives under conditions favoring N-alkylation. The stereochemistry is preserved by using enantiomerically pure oxetan-2-ylmethanamine.

Step Reactants Conditions Outcome
2 Benzimidazole core + (S)-oxetan-2-ylmethanamine SNAr or alkylation in polar aprotic solvent N-1 substituted benzimidazole

Chloromethylation at the 2-Position

Selective chloromethylation of the benzimidazole ring at the 2-position is accomplished using chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions. This step requires careful control to avoid over-chloromethylation or side reactions. The (S)-configuration at other centers remains intact.

Step Reactants Conditions Outcome
3 N-1 substituted benzimidazole + chloromethylating agent Acidic conditions, low temperature 2-(chloromethyl) substituted benzimidazole

Protection of the Carboxyl Group as tert-Butyl Ester

The carboxyl group at the 6-position is protected as a tert-butyl ester to improve stability and facilitate purification. This is typically done by esterification using tert-butanol and acid catalysts or by starting from tert-butyl protected carboxylic acid derivatives.

Step Reactants Conditions Outcome
4 6-carboxylic acid benzimidazole + tert-butanol Acid catalysis or starting material tert-Butyl ester protected benzimidazole

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Product Feature Reference
1 Benzimidazole formation o-Phenylenediamine + aldehyde/acid, acidic reflux Benzimidazole core with carboxylate group
2 N-Alkylation (S)-Oxetan-2-ylmethanamine, SNAr or alkylation N-1 (S)-oxetan-2-ylmethyl substitution
3 Chloromethylation Chloromethyl methyl ether or formaldehyde + HCl 2-(chloromethyl) substitution
4 Esterification tert-Butanol, acid catalyst or protected starting material tert-Butyl ester protection of carboxyl group

Research Discoveries and Notes

  • The use of (S)-oxetan-2-ylmethanamine ensures stereochemical control during N-alkylation, which is crucial for biological activity.
  • Chloromethylation requires careful optimization to avoid polysubstitution or decomposition of the oxetane ring.
  • Protecting the carboxyl group as a tert-butyl ester enhances compound stability and solubility for subsequent biological assays and formulation.
  • The synthetic route is modular, allowing for variation in substituents on the benzimidazole ring or oxetane moiety to explore structure-activity relationships.
  • Crystalline solid forms and hydrates of related benzimidazole derivatives have been patented, indicating the importance of solid-state properties in drug development.

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